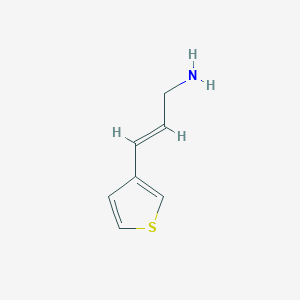
2-methoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methoxy group at the second position and a 1-methyl-1H-pyrazol-4-yl group at the fifth position on the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Pyrazole Ring to the Aniline: The synthesized pyrazole can then be attached to the aniline ring through a nucleophilic aromatic substitution reaction. This involves the reaction of 2-methoxyaniline with the pyrazole derivative in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Methoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline is unique due to the specific positioning of the methoxy and pyrazole groups on the aniline ring. This unique structure can result in distinct chemical properties and biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H13N3O |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-methoxy-5-(1-methylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C11H13N3O/c1-14-7-9(6-13-14)8-3-4-11(15-2)10(12)5-8/h3-7H,12H2,1-2H3 |
Clave InChI |
BVIZGBRGDBYUOE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CC(=C(C=C2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


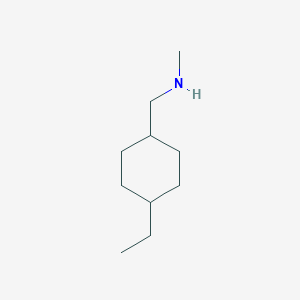
![tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate](/img/structure/B13618870.png)
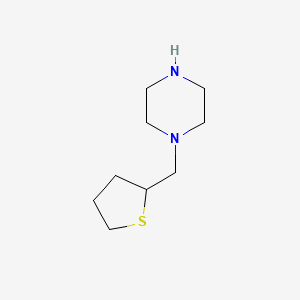
![4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B13618881.png)
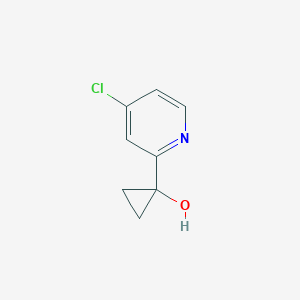


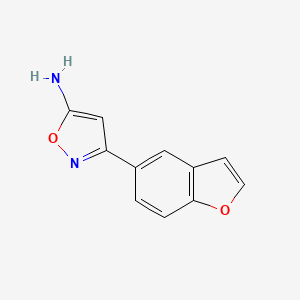
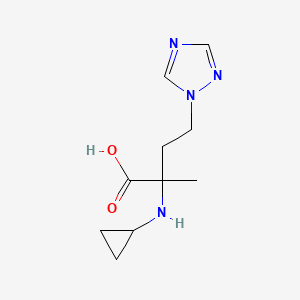
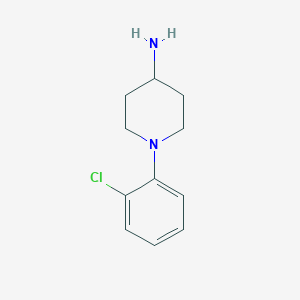
![5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)
